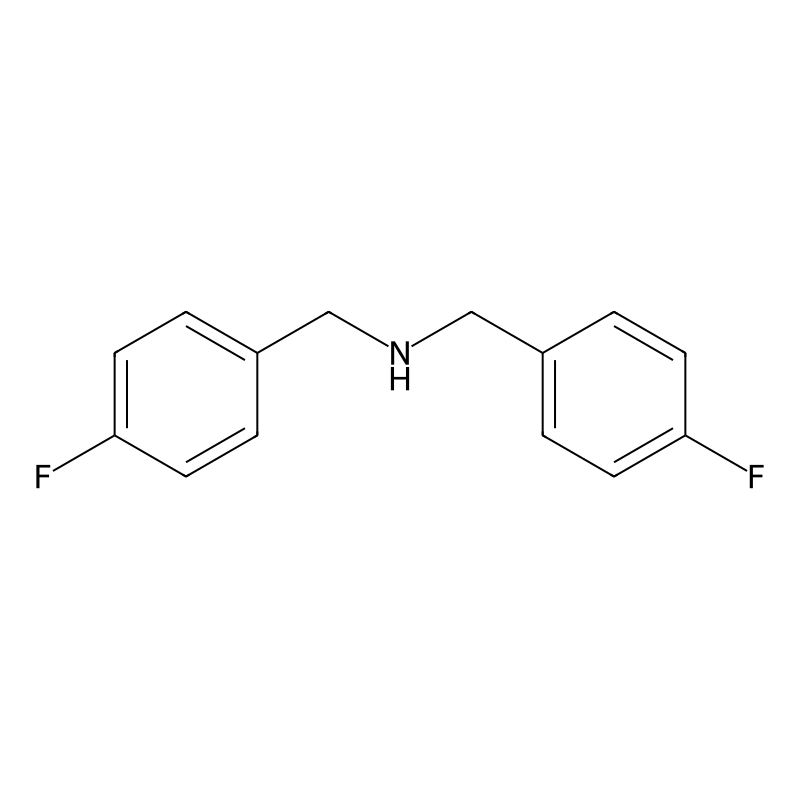Bis(4-fluorobenzyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Radiopharmaceutical Chemistry
Bis(4-fluorobenzyl)amine has been studied as a precursor for the synthesis of radiolabeled compounds, particularly those containing the radioisotope Fluorine-18 (18F) []. 18F is a valuable tool in positron emission tomography (PET) scans, a medical imaging technique used to diagnose and monitor various diseases. By incorporating 18F into biologically relevant molecules, researchers can track their movement and function within the body [, ].
Studies have shown that Bis(4-fluorobenzyl)amine can react with folic acid, a B vitamin, to yield 18F-labeled folate []. This radiotracer has the potential for applications in cancer imaging, as some tumors are known to have an increased uptake of folate [].
Organic Synthesis
Bis(4-fluorobenzyl)amine can be used as a building block in the synthesis of more complex organic molecules. The presence of the amine group (NH2) and the two fluorine atoms (F) can provide useful functionalities for further chemical reactions.
Scientific literature describes its application in the synthesis of various organic compounds, including:
Bis(4-fluorobenzyl)amine is an organic compound characterized by its unique structure, which consists of two 4-fluorobenzyl groups attached to a central amine. Its molecular formula is and it has a molecular weight of approximately 233.26 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly due to the presence of the fluorine atom, which can influence both the electronic properties and biological activity of the molecule .
Specific safety information for Bis(4-fluorobenzyl)amine is not publicly available. However, as a general guideline, aromatic amines can be irritating to the skin and eyes and may be harmful if inhaled or ingested. Fluorinated compounds should also be handled with care as some can be corrosive or have other health effects [, ]. Always consult a Safety Data Sheet (SDS) for specific handling procedures when working with unknown chemicals.
- N-Alkylation: It can react with alkyl halides to form N-alkyl derivatives.
- Acylation: The amine group can be acylated to yield amides.
- Reductive Amination: This compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents like sodium borohydride, forming secondary or tertiary amines .
The biological activity of bis(4-fluorobenzyl)amine has been explored primarily in the context of its interactions with neurotransmitter systems. It has shown potential as a dopamine transporter inhibitor, which suggests its relevance in treating conditions like Parkinson's disease and depression. The presence of fluorine enhances its binding affinity and selectivity towards specific receptors compared to non-fluorinated analogs .
Several methods have been developed for synthesizing bis(4-fluorobenzyl)amine:
- Reductive Amination: This method involves the reaction of 4-fluorobenzaldehyde with ammonia or primary amines in the presence of reducing agents such as sodium borohydride.
- Direct Amination: A more straightforward approach may involve the reaction of 4-fluorobenzyl chloride with ammonia or primary amines under basic conditions .
- Catalytic Methods: Recent advancements include using catalytic systems that allow for milder reaction conditions and higher yields .
Bis(4-fluorobenzyl)amine has several applications, particularly in:
- Pharmaceutical Development: It serves as a lead compound for developing drugs targeting the central nervous system.
- Chemical Research: Used as a building block in synthesizing more complex organic molecules.
- Material Science: Investigated for potential uses in creating advanced materials due to its unique electronic properties .
Interaction studies have primarily focused on bis(4-fluorobenzyl)amine's role as a dopamine transporter inhibitor. These studies reveal that modifications to the fluorinated benzyl groups can significantly alter binding affinities and selectivities towards various receptors, indicating that structural variations can lead to diverse pharmacological profiles .
Bis(4-fluorobenzyl)amine shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Bis(4-chlorobenzyl)amine | Similar structure with chlorine instead of fluorine | Moderate dopamine transporter inhibition |
| Bis(4-methylbenzyl)amine | Methyl groups replace fluorine | Lower affinity for dopamine receptors |
| Bis(phenyl)amine | No fluorine substituent | General amine activity, less specificity |
| 4-Fluorobenzylamine | Single fluorobenzyl group | Exhibits some neuroactivity |
Uniqueness
The unique presence of fluorine in bis(4-fluorobenzyl)amine enhances its lipophilicity and potentially increases its metabolic stability compared to similar compounds. This property makes it particularly valuable in drug design where receptor binding and selectivity are crucial factors .








